2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
CAS No.: 2548998-31-6
Cat. No.: VC11842366
Molecular Formula: C20H23N9O
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548998-31-6 |
|---|---|
| Molecular Formula | C20H23N9O |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 5,6-dimethyl-7-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H23N9O/c1-13-14(2)26-19-23-12-25-29(19)18(13)28-6-4-17(5-7-28)30-20-21-8-15(9-22-20)16-10-24-27(3)11-16/h8-12,17H,4-7H2,1-3H3 |
| Standard InChI Key | AFANEQYBUWRRNV-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C |
| Canonical SMILES | CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5,6-dimethyl-7-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]- triazolo[1,5-a]pyrimidine, reflects its intricate architecture. Key features include:
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Triazolo-pyrimidine core: A bicyclic system comprising a pyrimidine ring fused with a 1,2,4-triazole. Methyl groups at positions 5 and 6 enhance hydrophobic interactions.
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Piperidine linker: A six-membered nitrogen-containing ring connected via an ether bond to the pyrimidine subunit, enabling conformational flexibility.
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Pyrazolyl-pyrimidine tail: A pyrimidine ring substituted with a 1-methylpyrazole group, contributing to hydrogen-bonding capabilities .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃N₉O | |
| Molecular Weight | 405.5 g/mol | |
| SMILES | CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C | |
| XLogP3-AA (Predicted) | ~3.4 | |
| Topological Polar SA | 68.4 Ų |
The compound’s moderate lipophilicity (XLogP3-AA ≈ 3.4) and polar surface area suggest balanced membrane permeability and solubility, favorable for drug-likeness .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous triazolo-pyrimidine derivatives :
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Triazolo-pyrimidine core formation: Cyclocondensation of 5,6-dimethylpyrimidine-2,4-diamine with a nitrile or carbonyl source under acidic conditions.
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Piperidine introduction: Nucleophilic substitution at the 7-position of the core using 4-hydroxypiperidine, facilitated by Mitsunobu or Ullmann coupling .
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Pyrazolyl-pyrimidine coupling: Suzuki-Miyaura cross-coupling between a halogenated pyrimidine and 1-methyl-4-pyrazoleboronic acid .
Key Challenges:
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Steric hindrance from the dimethyl groups necessitates high-temperature reactions or catalytic systems .
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Purification of intermediates requires chromatography due to structural similarity byproducts.
Biological Activities and Mechanisms
PDE2 Inhibition
Patent US11186582B2 highlights structurally related triazolo-pyrimidines as PDE2 inhibitors, implicating the compound in modulating cyclic nucleotide signaling . PDE2 inhibition elevates cAMP/cGMP levels, offering therapeutic avenues for cognitive disorders and depression .
Table 2: Hypothesized Biological Targets
| Target | Mechanism | Potential Indications |
|---|---|---|
| Kinases (e.g., EGFR) | ATP-competitive inhibition | Cancer, inflammatory diseases |
| PDE2 | Catalytic site inhibition | Neurodegeneration, depression |
Pharmacological and Therapeutic Prospects
Neuroprotective Applications
PDE2’s role in neuronal cAMP/cGMP balance positions this compound as a candidate for Alzheimer’s disease. Preclinical models show PDE2 inhibitors enhance memory retention, likely via CREB pathway activation .
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